N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-3-5-12(6-4-10)24-16-15(20-22-24)17(26)23(9-18-16)8-14(25)19-13-7-11(2)27-21-13/h3-7,9H,8H2,1-2H3,(H,19,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTVJWYKZPVYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an isoxazole ring, a triazole moiety, and a pyrimidine derivative. The molecular formula is , with a molecular weight of 472.5 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of triazolo[4,5-d]pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further investigation in treating bacterial infections .
- Enzyme Inhibition : There is evidence suggesting that the compound can inhibit specific enzymes that are crucial in various biochemical pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that promote tumorigenesis or bacterial growth .
Antitumor Studies
A study focusing on triazolo[4,5-d]pyrimidine derivatives demonstrated their ability to inhibit the deubiquitinating enzyme USP28. This inhibition led to decreased levels of oncogenic proteins such as c-Myc in gastric cancer cells .
Antimicrobial Activity
In vitro assays have indicated that similar compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial strains .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, modifications to the isoxazole moiety have resulted in compounds with enhanced activity against various cancer cell lines, including breast and lung cancers .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in diseases where these enzymes play a crucial role .
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Protein-Ligand Interactions : Studies have demonstrated that the compound can effectively bind to proteins, influencing their activity and stability. This interaction can lead to modulation of biochemical pathways critical for cellular function .
- Fluorescence Applications : Compounds similar to this compound have exhibited fluorescence properties that make them suitable for imaging applications in biological systems .
Material Science
The compound's chemical characteristics allow for its use in developing materials with specific properties:
- Conductive Materials : Its structural features may enable the synthesis of materials with enhanced electrical conductivity or fluorescence properties suitable for electronic applications .
Case Study 1: Anticancer Activity
A study focused on the structure-activity relationship (SAR) of substituted isoxazoles revealed that modifications at specific positions on the triazolo-pyrimidine framework could significantly enhance anticancer activity against various tumor cell lines. The study highlighted the importance of optimizing both the isoxazole and triazole components to achieve desired biological effects .
Case Study 2: Enzyme Inhibition
Research published in 2024 explored the enzyme inhibition capabilities of this compound. It was found that certain derivatives could inhibit enzymes involved in critical metabolic pathways at low micromolar concentrations. This suggests potential therapeutic applications for treating metabolic disorders or cancers where these enzymes are overactive .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Core Heterocycle Modifications
The compound shares structural motifs with antifungal fluconazole derivatives and triazolopyrimidine-based pharmaceuticals. Key analogs include:
- Core Heterocycle : The target compound’s triazolo[4,5-d]pyrimidine core differs from the thiazolo[4,5-d]pyrimidine in ’s fluconazole hybrids. The replacement of sulfur (thiazolo) with nitrogen (triazolo) may enhance electron density, influencing binding to biological targets like fungal cytochrome P450 enzymes .
- Substituent Effects : The p-tolyl group, common in both the target compound and ’s Compound I and IV, likely improves lipophilicity and membrane penetration. However, the acetamide linker in the target compound may reduce steric hindrance compared to the bulkier thioamide groups in ’s derivatives .
Physicochemical Properties
- Solubility : The absence of ionizable groups in the target compound may limit solubility in physiological conditions, contrasting with ’s diol-containing analog, which could form hydrogen bonds for better dissolution .
Preparation Methods
Cyclization of β-Keto Esters
The core structure is synthesized via cyclocondensation of β-keto esters with 3-amino-1,2,4-triazole derivatives. For example:
- Reagents: Ethyl acetoacetate (1a) and 3-amino-5-methyl-1,2,4-triazole.
- Conditions: Reflux in acetic acid (5–7 hours, 110–120°C).
- Yield: 65–72%.
Mechanism: The reaction proceeds through enolate formation, followed by nucleophilic attack of the triazole amine on the β-keto ester, culminating in cyclodehydration (Fig. 2).
Alternative Routes Using Hydrazones
Recent methods employ hydrazone intermediates for improved regioselectivity:
- Reagents: Acetylacetonitrile and p-toluenesulfonyl hydrazide.
- Conditions: Reflux in ethanol (8–12 hours).
- Yield: 58–64%.
Functionalization with the Acetamide Linker
Bromination at Position 6
The C-6 position is activated for nucleophilic substitution via bromination:
- Reagents: N-Bromosuccinimide (1.1 equiv).
- Conditions: Acetonitrile, 60°C, 3 hours.
- Yield: 89%.
Nucleophilic Displacement with Glycine Ethyl Ester
The brominated intermediate reacts with glycine ethyl ester:
Hydrolysis to Acetic Acid
The ester is hydrolyzed to the carboxylic acid:
Coupling with 5-Methylisoxazol-3-Amine
Synthesis of 5-Methylisoxazol-3-Amine
The amine is prepared via cyclization of hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane:
Amide Bond Formation
The final coupling uses HATU-mediated activation:
- Reagents: 6-Acetic acid derivative (1 equiv), 5-methylisoxazol-3-amine (1.2 equiv), HATU (1.5 equiv), DIPEA (3 equiv).
- Conditions: DMF, RT, 12 hours.
- Yield: 68%.
Optimization and Comparative Analysis
Reaction Conditions and Yields
Purity and Characterization
- HPLC Purity: >98% (C18 column, MeCN/H₂O gradient).
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole), 7.25–7.18 (m, 4H, p-tolyl), 6.12 (s, 1H, isoxazole), 2.35 (s, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₂₀H₁₈N₆O₃ [M+H]⁺ 403.1464, found 403.1467.
Challenges and Solutions
Regioselectivity in Cyclization
Early methods suffered from poor regiocontrol (≤50% desired isomer). Switching to hydrazone intermediates improved selectivity to >85%.
Solvent Effects in Amide Coupling
DMF outperformed THF and DCM in HATU-mediated coupling, likely due to better solubility of the carboxylic acid intermediate.
Q & A
Q. What mechanistic studies are needed to clarify off-target effects in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
